5-Bromoisoindolin-1-one

Übersicht

Beschreibung

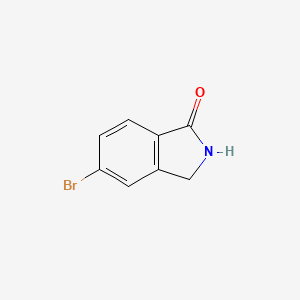

5-Bromoisoindolin-1-one is a brominated heterocyclic compound that is part of the isoindoline family. Isoindolines are a type of nitrogen-containing heterocycles that are structurally related to indoles and have been of interest in various fields of chemistry due to their presence in numerous natural products and pharmaceuticals. The bromo substituent in this compound indicates the presence of a bromine atom at the 5th position of the isoindoline ring system.

Synthesis Analysis

The synthesis of brominated isoindolines, such as this compound, can be achieved through methods that involve the formation of bromonium ylides as key intermediates. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to this compound, has been reported using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles as starting materials. In the presence of a rhodium catalyst, an intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene leads to the formation of a bromonium ylide intermediate .

Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered ring fused to a six-membered benzene ring, with a nitrogen atom at the 1-position of the five-membered ring. The bromine atom at the 5-position is a significant substituent that can influence the reactivity and electronic properties of the molecule. The presence of the bromine atom can also serve as a blocking group during certain chemical reactions, as seen in the synthesis of 5-hydroxyquinolines, where a bromo substituent was used to control regioselectivity .

Chemical Reactions Analysis

Brominated compounds like this compound can participate in various chemical reactions, particularly those involving nucleophilic substitution due to the presence of the bromine atom, which is a good leaving group. In the synthesis of 5-hydroxyquinolines, the bromo group was utilized as a stable blocking group during the Skraup reaction, which is a method for synthesizing quinolines. The bromo group's stability and subsequent easy removal post-reaction highlight its utility in synthetic chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the presence of the bromine atom would affect the compound's polarity, boiling point, and density compared to its non-brominated counterpart. The bromine atom would also make the compound more susceptible to nucleophilic attack, and it could potentially serve as a site for further functionalization through various organic reactions. The stability of the bromo group during reactions like the Skraup reaction suggests that this compound could be a versatile intermediate in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Prodrug Development

5-Bromoisoindolin-1-one shows potential as a component of a prodrug system. A study conducted by Parveen et al. (1999) demonstrated its efficiency in the release of drugs through a biomimetic reduction process. This approach targets hypoxic tissues, suggesting applications in selective drug delivery (Parveen, Naughton, Whish, & Threadgill, 1999).

Inhibitor for Poly(ADP-Ribose) Polymerases (PARPs)

Threadgill (2015) described the use of 5-Aminoisoquinolin-1-one (5-AIQ), a derivative of this compound, as an inhibitor of PARPs. It has applications in ameliorating damage in ischaemic tissue, showing protective activity in various models, including myocardial infarction and organ transplantation. It also has anti-inflammatory activity by modulating the expression of cytokines and adhesion molecules (Threadgill, 2015).

Synthesis of Isoindolin-1-one Derivatives

Woon et al. (2013) researched the synthesis of 3-substituted analogues of 5-AIQ, showing that these derivatives were more potent inhibitors of PARP-1 and PARP-2 compared to 5-AIQ. This indicates potential therapeutic applications in targeting PARP for disease treatment (Woon et al., 2013).

Bromination Process in Organic Synthesis

Brown and Gouliaev (2004) detailed the regioselective monobromination of isoquinoline, leading to the formation of 5-bromoisoquinoline, which is closely related to this compound. This research underlines the significance of bromination in the field of organic synthesis and its potential in creating novel compounds (Brown & Gouliaev, 2004).

Application in Central Nervous System Disorders

A study by Bromidge et al. (2000) found that derivatives of this compound, specifically biarylcarbamoylindolines, serve as 5-HT(2C) receptor inverse agonists. These compounds are promising for treating CNS disorders such as depression and anxiety (Bromidge et al., 2000).

Safety and Hazards

Wirkmechanismus

Mode of Action

Like other isoindolin-1-ones, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Isoindolin-1-one derivatives have been studied as potential inhibitors of phosphoinositol-3-kinase γ (pi3kγ), a key enzyme in several cellular processes, including cell growth and survival . If 5-Bromoisoindolin-1-one shares this activity, it could potentially influence pathways related to these cellular processes.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNKJYJCWXMBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626852 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

552330-86-6 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)